molecular formula C13H9F3O B1607882 3,3',4-Trifluorobenzhydrol CAS No. 844683-65-4

3,3',4-Trifluorobenzhydrol

Cat. No. B1607882
M. Wt: 238.2 g/mol
InChI Key: BNJQWECBHNESTE-UHFFFAOYSA-N
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Description

3,3’,4-Trifluorobenzhydrol is a chemical compound with the molecular formula C13H9F3O and a molecular weight of 238.21 . It is also known by the synonyms 3,3’,4-TRIFLUOROBENZHYDROL and (3,4-difluorophenyl)-(3-fluorophenyl)methanol .


Molecular Structure Analysis

The molecular structure of 3,3’,4-Trifluorobenzhydrol consists of 13 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom . More detailed structural analysis would require additional resources such as crystallography or spectroscopy data, which are not available in the current search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’,4-Trifluorobenzhydrol are not fully detailed in the current search results. For comprehensive information, one would typically look for data on properties such as melting point, boiling point, density, solubility, and spectral data .

Scientific Research Applications

Photoredox-Catalyzed Fluoromethylation Trifluoromethyl groups are pivotal in enhancing the biological efficacy of pharmaceuticals and agrochemicals. Research by Koike and Akita (2016) highlighted the use of photoredox catalysis for efficient and selective radical fluoromethylation, emphasizing the importance of trifluoromethylated compounds in organic synthesis. Their work demonstrates how visible-light-induced single-electron-transfer processes facilitate the generation of fluoromethyl radicals, leading to innovative methods for carbon-carbon bond formation under mild conditions (Koike & Akita, 2016).

Enhancement of Optical and Dielectric Properties The structural motif incorporating trifluoromethyl groups, akin to that in 3,3',4-Trifluorobenzhydrol, plays a crucial role in modifying the optical and dielectric properties of polyimide thin films. Jang et al. (2007) investigated the impact of these groups on fluorinated polyimides, revealing their ability to lower color intensity and improve thermal stability, thus making them suitable for advanced electronic applications (Jang et al., 2007).

Palladium-Catalyzed Trifluoromethylation The incorporation of trifluoromethyl groups into aryl chlorides using palladium catalysis, as explored by Cho et al. (2010), showcases another application of 3,3',4-Trifluorobenzhydrol's core structural feature. This methodology underpins the synthesis of various organic molecules, significantly expanding the toolkit for developing fluorine-containing pharmaceuticals and agrochemicals with enhanced properties (Cho et al., 2010).

Catalytic Asymmetric Trifluoromethylthiolation Zhang et al. (2017) have developed a catalytic asymmetric trifluoromethylthiolation process through the [2,3]-sigmatropic rearrangement, highlighting the importance of trifluoromethylthio groups in drug design. This innovative approach provides a pathway to introduce highly electronegative functional groups, resembling the trifluoromethyl group, into molecules, thereby enhancing their lipophilicity and stability (Zhang et al., 2017).

Applications in Organic Light-Emitting Diodes (OLEDs) The study by Liao et al. (2016) on Pt(II) metal complexes featuring trifluoromethyl groups elucidates the role of these motifs in the development of organic light-emitting diodes. The research demonstrates how the luminescent properties of Pt(II) complexes are modulated by trifluoromethyl groups, contributing to the advancement of OLED technology (Liao et al., 2016).

Safety And Hazards

The safety data sheet (SDS) for 3,3’,4-Trifluorobenzhydrol provides information on its hazards, including hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, and exposure controls/personal protection . For detailed safety information, it is recommended to refer to the SDS.

properties

IUPAC Name

(3,4-difluorophenyl)-(3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7,13,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJQWECBHNESTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC(=C(C=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375305
Record name 3,3',4-Trifluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',4-Trifluorobenzhydrol

CAS RN

844683-65-4
Record name 3,3',4-Trifluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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